2,4-Difluoro-5-nitroaniline
Overview
Description
2,4-Difluoro-5-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.10 g/mol . It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions, and a nitro group is substituted at the 5 position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2,4-Difluoro-5-nitroaniline has several applications in scientific research:
Safety and Hazards
While specific safety and hazard information for “2,4-Difluoro-5-nitroaniline” is not available in the search results, it’s generally recommended to handle nitroanilines with care. They should be stored in a cool, dry place, away from heat and ignition sources. Personal protective equipment should be used to avoid skin and eye contact .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that nitroaniline compounds can undergo various reactions, including diazotization . In these reactions, the nitro group (-NO2) on the aniline ring can be converted into a diazonium group (-N2+), which can then react with other compounds to form complex structures .
Pharmacokinetics
The compound’s molecular weight (17410 g/mol) and its solubility in methanol suggest that it could be absorbed and distributed in the body. The presence of the nitro group might also influence its metabolism and excretion.
Result of Action
Given its use in proteomics research , it may have effects at the protein level, potentially influencing protein structure or function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-5-nitroaniline. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-5-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds like 2-chloro-5,6-difluorobenzimidazole and 1-(4,5-difluoro-2-nitrophenyl)pyrene via diazotization reactions . These interactions suggest that this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes and proteins involved in metabolic pathways . These effects can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These dosage-dependent effects are crucial for determining safe and effective usage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-nitroaniline typically involves the nitration of 2,4-difluoroaniline. The process can be summarized as follows:
Nitration Reaction: 2,4-difluoroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5 position.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Nucleophiles: Sodium methoxide, methanol.
Major Products:
Reduction Product: 2,4-Difluoro-5-aminoaniline.
Substitution Product: 2,4-Dimethoxy-5-nitroaniline.
Comparison with Similar Compounds
- 4,5-Difluoro-2-nitroaniline
- 2,4-Difluoro-3-nitroaniline
- 2,4-Difluoro-6-nitroaniline
Comparison: 2,4-Difluoro-5-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns and applications in various fields .
Properties
IUPAC Name |
2,4-difluoro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNQLCSOFZLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374273 | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123344-02-5 | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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